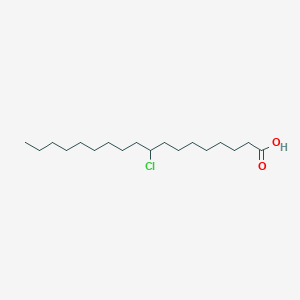

9-Chlorooctadecanoic acid

Beschreibung

9-Chlorooctadecanoic acid: is a chlorinated fatty acid derivative with the molecular formula C18H35ClO2 . It is a synthetic compound that is not naturally occurring and is typically found in individuals exposed to it or its derivatives . This compound is part of the human exposome and has been identified in human blood .

Eigenschaften

Molekularformel |

C18H35ClO2 |

|---|---|

Molekulargewicht |

318.9 g/mol |

IUPAC-Name |

9-chlorooctadecanoic acid |

InChI |

InChI=1S/C18H35ClO2/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h17H,2-16H2,1H3,(H,20,21) |

InChI-Schlüssel |

PKUPXYNPWXGBGK-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCC(CCCCCCCC(=O)O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 9-Chlorooctadecanoic acid involves the chlorination of octadecanoic acid. This can be achieved through the reaction of octadecanoic acid with chlorine gas under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure the chlorination occurs at the 9th carbon position.

Industrial Production Methods: Industrial production of 9-Chlorooctadecanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors where octadecanoic acid is chlorinated using chlorine gas. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization to obtain the desired compound.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 9-Chlorooctadecansäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Gängige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Gängige Reduktionsmittel sind Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4).

Substitution: Diese Reaktion beinhaltet den Austausch des Chloratoms durch ein anderes Atom oder eine andere Gruppe. Gängige Reagenzien sind Nukleophile wie Hydroxidionen (OH-) oder Amine.

Gängige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat (KMnO4) in saurem Medium.

Reduktion: Lithiumaluminiumhydrid (LiAlH4) in wasserfreiem Ether.

Substitution: Natriumhydroxid (NaOH) in wässriger Lösung.

Hauptprodukte, die gebildet werden:

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung von Alkoholen.

Substitution: Bildung von hydroxylierten oder aminierten Derivaten.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 9-Chlorooctadecansäure beinhaltet seine Interaktion mit Zellmembranen und Proteinen. Es kann Apoptose in Monozyten induzieren, indem die Produktion reaktiver Sauerstoffspezies (ROS) erhöht wird und ER-Stress verursacht. Diese Verbindung interferiert mit der Palmitoylierung von Proteinen, was zu zellulärer Dysfunktion und Apoptose führt.

Wirkmechanismus

The mechanism of action of 9-Chlorooctadecanoic acid involves its interaction with cellular membranes and proteins. It can induce apoptosis in monocytes by increasing reactive oxygen species (ROS) production and causing endoplasmic reticulum stress . This compound interferes with protein palmitoylation, leading to cellular dysfunction and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

2-Chlorooctadecansäure: Eine weitere chlorierte Fettsäure mit ähnlichen Eigenschaften und Anwendungen.

2-Chlorhexadecansäure: Bekannt für seine Rolle bei der Induktion von ER-Stress und Apoptose.

Einzigartigkeit: 9-Chlorooctadecansäure ist einzigartig aufgrund ihrer spezifischen Chlorierung an der 9. Kohlenstoffposition, die ihr bestimmte chemische und biologische Eigenschaften verleiht. Ihre Fähigkeit, Apoptose durch ROS-Produktion und ER-Stress zu induzieren, unterscheidet sie von anderen chlorierten Fettsäuren.

Q & A

Q. How to ensure reproducibility in long-term stability studies of 9-Chlorooctadecanoic acid?

- Methodological Answer : Store samples in controlled environments (darkness, inert gas, -20°C) with periodic stability checks via HPLC and NMR. Share raw data and analytical protocols in supplementary materials. Use accelerated aging models (e.g., Q10 rule) to predict degradation kinetics, validated against real-time data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.